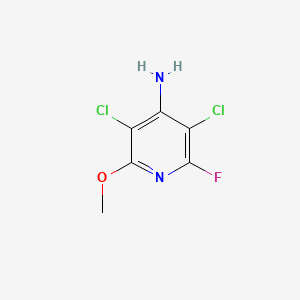

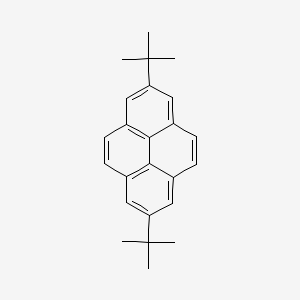

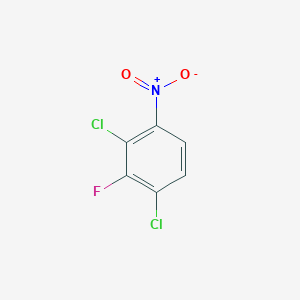

![molecular formula C6H3F2N3 B1295893 4,6-Difluoro-2H-benzo[d][1,2,3]triazole CAS No. 2208-25-5](/img/structure/B1295893.png)

4,6-Difluoro-2H-benzo[d][1,2,3]triazole

Vue d'ensemble

Description

“4,6-Difluoro-2H-benzo[d][1,2,3]triazole”, commonly known as DFHBT, is a heterocyclic compound composed of two nitrogen atoms, one carbon atom, and two fluorine atoms. It has a molecular weight of 155.11 .

Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . The InChI code for this compound is 1S/C6H3F2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11) .

Physical And Chemical Properties Analysis

“this compound” is a yellow solid or liquid at room temperature . The specific physical and chemical properties such as boiling point, density, etc., are not available in the retrieved sources.

Applications De Recherche Scientifique

Transistors à effet de champ organiques (OFET)

Une série de composés Donneur–π–Accepteur–π–Donneur basés sur un noyau de 2H-benzo[d][1,2,3]triazole ramifié avec différents groupes donneurs alkynyles a été caractérisée et testée dans des transistors à effet de champ organiques (OFET). Les structures électroniques et moléculaires ont été élucidées par spectroscopie optique et vibrationnelle .

Semi-conducteurs de type P

Les composés à base de 2H-benzo[d][1,2,3]triazole ont été testés dans une architecture de transistor à film mince à contact supérieur/grille inférieure, et ils se comportent comme des semi-conducteurs de type p .

Composés fluorescents

Les benzotriazoles, y compris le 4,6-Difluoro-2H-benzo[d][1,2,3]triazole, sont connus pour être utilisés dans la création de composés fluorescents .

Inhibiteurs de corrosion

Les benzotriazoles ont des applications industrielles importantes en tant qu'inhibiteurs de corrosion .

Colorants

Les benzotriazoles sont utilisés dans la production de colorants .

Stabilisateurs de lumière

Les benzotriazoles sont également utilisés comme stabilisateurs de lumière .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4,6-Difluoro-2H-benzo[d][1,2,3]triazole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of This compound As a derivative of the 2H-benzo[d][1,2,3]triazole family, it may share some of the characteristics of this group, such as the ability to form robust thermally stable gels .

Biochemical Pathways

The biochemical pathways affected by This compound Some 2H-benzo[d][1,2,3]triazole derivatives have been shown to have significant organogel formation properties , suggesting that they may interact with lipid-based structures or pathways.

Result of Action

The molecular and cellular effects of This compound As a member of the 2H-benzo[d][1,2,3]triazole family, it may share some of the properties of this group, such as the ability to form robust thermally stable gels .

Action Environment

The action of This compound may be influenced by various environmental factors. For example, the pH of the environment may affect the compound’s ability to form gels . Additionally, the presence of metal cations may also influence the compound’s properties . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

4,6-Difluoro-2H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly in the formation of organogels. It has been observed that derivatives of 2H-benzo[d][1,2,3]triazole, including this compound, can form robust thermally stable gels in a range of solvents . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of hydrogen bonds and exhibiting effective dipole moments. These interactions enhance its solubility and stability, making it a valuable component in biochemical studies .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with biomolecules allows it to modulate cellular activities effectively. Studies have indicated that this compound can impact cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It has been observed to interact with enzymes through hydrogen bonding and dipole-dipole interactions, leading to changes in enzyme activity and gene expression. These interactions contribute to the compound’s ability to modulate biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown high thermal stability and resistance to degradation under various conditions . Long-term studies have indicated that this compound maintains its biochemical activity over extended periods, making it a reliable reagent for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s stability and resistance to metabolic degradation make it a valuable tool for studying metabolic flux and metabolite levels in biochemical research . Its interactions with specific enzymes can influence metabolic pathways, leading to changes in metabolite concentrations and biochemical activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical efficacy . The compound’s ability to form stable complexes with transporters and binding proteins contributes to its effective distribution in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in modulating biochemical pathways and cellular functions, as it ensures the compound’s presence in the appropriate cellular context .

Propriétés

IUPAC Name |

4,6-difluoro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDQELZQQFCUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286644 | |

| Record name | 4,6-Difluoro-2H-benzo[d][1,2,3]triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2208-25-5 | |

| Record name | 5,7-Difluoro-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46789 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2208-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Difluoro-2H-benzo[d][1,2,3]triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

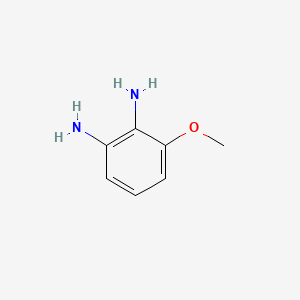

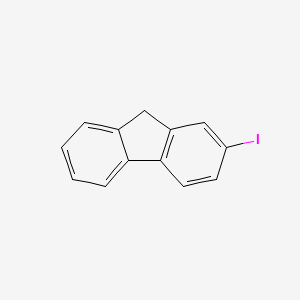

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)

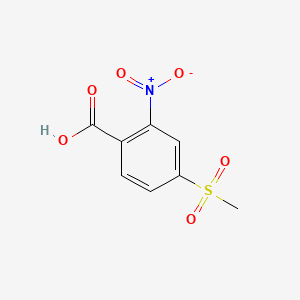

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)

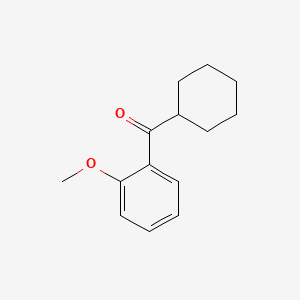

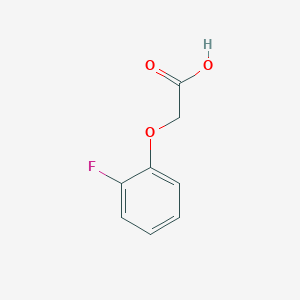

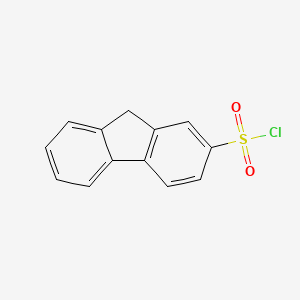

![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)